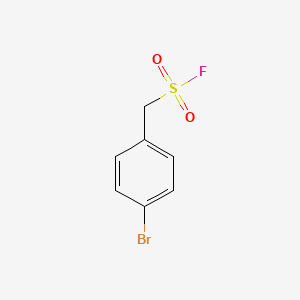

(4-Bromophenyl)methanesulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFO2S |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

(4-bromophenyl)methanesulfonyl fluoride |

InChI |

InChI=1S/C7H6BrFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 |

InChI Key |

YYARTOBNRSNUBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)F)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 Bromophenyl Methanesulfonyl Fluoride

Established Approaches to Sulfonyl Fluoride (B91410) Formation

The formation of the sulfonyl fluoride group is a critical step that can be accomplished via several reliable synthetic routes. These methods leverage readily available sulfur-containing starting materials and transform them into the desired sulfonyl fluoride moiety.

A prominent strategy for synthesizing sulfonyl fluorides involves the direct conversion of sulfonic acids and their salt derivatives. This pathway is advantageous as it often utilizes stable and accessible starting materials. Recent advancements have led to the development of one-pot procedures that enhance efficiency and yield.

One approach to synthesizing sulfonyl fluorides is through the use of pyridinium (B92312) sulfonate salts. While initial attempts to convert pyridinium p-toluenesulfonic acid with thionyl fluoride in acetonitrile (B52724) were unsuccessful, leading exclusively to the sulfonic anhydride, further investigation revealed that the choice of solvent is critical. wikipedia.org A successful protocol was developed using dimethylformamide (DMF) as the solvent, which facilitates the conversion to the sulfonyl fluoride. rsc.org The reaction proceeds effectively at elevated temperatures, demonstrating the importance of optimizing reaction conditions for this substrate class. wikipedia.orgrsc.org

Table 1: Synthesis of Sulfonyl Fluorides from Pyridinium Sulfonate

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridinium p-toluenesulfonate | Thionyl Fluoride | DMF | 130 | 3 | 99 |

Data sourced from research on deoxyfluorination of sulfonic acids. rsc.org

The direct conversion of sodium sulfonates represents a highly efficient and widely applicable method for preparing sulfonyl fluorides. chemicalbook.com One effective, one-pot, two-step procedure involves the use of cyanuric chloride as a chlorinating agent and potassium bifluoride (KHF₂) as the fluorine source. rsc.org This reaction is typically facilitated by a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a solvent like acetonitrile. rsc.org The process begins with the in-situ formation of the sulfonyl chloride, which is then subjected to a chlorine-fluorine exchange to yield the final sulfonyl fluoride product. rsc.org

An alternative powerful method involves the use of thionyl fluoride in the presence of a catalyst like N,N-dimethylformamide (DMF). rsc.org This approach has been shown to convert a variety of sodium aryl and alkyl sulfonates to their corresponding sulfonyl fluorides in high yields, often within just one hour. rsc.orgchemicalbook.com

Table 2: Comparison of Reagents for Direct Conversion of Sodium Sulfonates

| Method | Chlorinating Agent | Fluorinating Agent | Catalyst | Typical Yields | Reference |

| One-Pot, Two-Step | Cyanuric Chloride | KHF₂ | TBAB | Moderate to Good | , rsc.org |

| Deoxyfluorination | N/A | Thionyl Fluoride | DMF | 90-99% | chemicalbook.com, rsc.org |

The most conventional and frequently employed method for synthesizing sulfonyl fluorides is through the halogen exchange reaction of the corresponding sulfonyl chlorides. organic-chemistry.org This two-step process involves the initial synthesis of the sulfonyl chloride precursor, followed by its conversion to the sulfonyl fluoride.

The precursor, (4-Bromophenyl)methanesulfonyl chloride, is a benzylic sulfonyl chloride. nih.gov A general and effective method for preparing such compounds is the oxidative chlorination of the corresponding sulfur compounds, such as thiols, disulfides, or benzylic sulfides. lookchem.com A mild and efficient reagent for this transformation is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). lookchem.com The reaction is typically carried out in a solvent system like aqueous acetonitrile at cool temperatures (e.g., 5 °C), providing convenient access to a variety of aryl and heteroarylsulfonyl chlorides. lookchem.com Therefore, (4-Bromophenyl)methanesulfonyl chloride can be effectively synthesized from a precursor like 4-bromobenzyl sulfide (B99878) using this oxidative chlorination protocol.

Once the sulfonyl chloride precursor is obtained, the final step is a nucleophilic substitution to replace the chlorine atom with fluorine. This is a classic and robust transformation in sulfonyl chemistry. organic-chemistry.org A variety of fluoride sources can be employed for this purpose. Common reagents include aqueous solutions of potassium fluoride (KF) or potassium bifluoride (KHF₂). organic-chemistry.org The efficiency of the reaction can often be enhanced by using a phase transfer catalyst, such as 18-crown-6, in an aprotic solvent like acetonitrile. organic-chemistry.org More recently, a simple and mild protocol using a biphasic mixture of KF in water and acetone (B3395972) has been developed, providing a broad range of sulfonyl fluorides in high yields. google.com

Table 3: Common Reagents for Cl-F Exchange in Sulfonyl Chloride Fluorination

| Fluoride Source | Catalyst/Solvent System | Characteristics | Reference |

| Potassium Fluoride (KF) | Aqueous Solution | Classic method | organic-chemistry.org |

| Potassium Bifluoride (KHF₂) | Acetonitrile | Commonly used in one-pot syntheses | , rsc.org |

| Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | "Naked fluoride" method, efficient | organic-chemistry.org |

| Potassium Fluoride (KF) | Water / Acetone | Mild, biphasic, high yield | google.com |

Fluorination of Sulfonyl Chlorides

Methodological Advancements and Optimization Strategies

Optimizing the synthesis of (4-Bromophenyl)methanesulfonyl fluoride involves a careful study of reaction parameters. The choice of solvent, reaction kinetics, and purification techniques are paramount in achieving high yields and purity of the final product.

The solvent system is a crucial factor in the synthesis of sulfonyl fluorides. For instance, in the conversion of sulfonyl chlorides to sulfonyl fluorides, a mixture of Tetrahydrofuran (THF) and water has been utilized. rsc.org The polarity and protic or aprotic nature of the solvent can significantly influence the reaction rate and the stability of intermediates. In photocatalytic sulfonylation reactions, various common solvents such as acetonitrile, dichloromethane (B109758), and ethyl acetate (B1210297) have been shown to be effective, supporting high yields. acs.org The selection of an appropriate solvent is therefore a key step in optimizing the synthesis of this compound.

Table 1: Solvent Systems in Related Sulfonylation Reactions

| Reaction Type | Solvent(s) | Typical Yield | Reference |

|---|---|---|---|

| Sulfonyl chloride to sulfonyl fluoride conversion | THF/H₂O | 70% | rsc.org |

| Photocatalytic Sulfonylation | Acetonitrile | >60% | acs.org |

| Photocatalytic Sulfonylation | Dichloromethane | >60% | acs.org |

Note: Yields are representative and can vary based on specific substrates and conditions.

Reaction kinetics, specifically the influence of temperature and time, are critical for maximizing product yield and minimizing byproduct formation. In the synthesis of related compounds, reactions are often conducted at specific temperatures to ensure optimal performance. For example, some sulfonylation reactions are initiated at 0 °C and then allowed to proceed for several hours. nih.gov In other cases, reactions are conducted at room temperature (20-25 °C) for a duration of 1 to 12 hours. rsc.org Higher temperatures, such as 100 °C, have also been employed in certain synthetic steps. rsc.org The optimal temperature and time for the synthesis of this compound would need to be determined empirically to achieve the best results.

Table 2: Temperature and Time Parameters in Related Syntheses

| Reaction Step | Temperature (°C) | Time (hours) | Reference |

|---|---|---|---|

| Sulfonylation | 0 | 5-48 | nih.gov |

| Fluorination | 20 | 12 | rsc.org |

| Fluorination | 25 | 1 | rsc.org |

The purification of this compound is essential to obtain a product of high purity. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a common method for purifying sulfonyl fluorides, yielding products with high purity. rsc.org Column chromatography using silica (B1680970) gel is another widely used technique. rsc.org The choice of eluent, such as a mixture of dichloromethane and n-hexane, is critical for effective separation. rsc.org Following chromatographic separation, the product is often isolated by removing the solvent under reduced pressure. rsc.org

Table 3: Purification Techniques for Related Compounds

| Technique | Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Reference |

|---|---|---|---|---|

| Prep-HPLC | Not specified | Not specified | 98.3-99.4% | rsc.org |

Emerging Synthetic Routes

Recent research has focused on developing more sustainable and efficient methods for synthesizing sulfonyl fluorides. Electrosynthesis and advanced catalytic systems are at the forefront of these innovations.

Electrochemical methods offer a green and mild approach to synthesizing sulfonyl fluorides. acs.org These methods can utilize thiols or disulfides as starting materials and a fluoride source like Potassium Fluoride (KF). acs.orgmdpi.com The reaction is typically carried out in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com This approach is advantageous as it often proceeds at room temperature and avoids harsh reagents. acs.orgnih.gov Electrosynthesis has been successfully applied to produce a variety of arylsulfonyl fluorides, indicating its potential for the synthesis of this compound. mdpi.comnih.gov

The development of novel catalytic systems has significantly improved the synthesis of sulfonated compounds. For instance, palladium catalysts like PdCl₂(AmPhos)₂ have been used for the synthesis of arylsulfonyl fluorides from aryl bromides. mdpi.com Copper-catalyzed fluorosulfonylation of aryldiazonium salts is another effective method. mdpi.com More recently, photocatalysis has emerged as a powerful tool for sulfonylation, using light to generate sulfonyl radicals from various precursors like sulfonyl chlorides. acs.orgbohrium.com These catalytic methods often demonstrate high functional group tolerance and can lead to improved yields and selectivity. acs.orgmdpi.com

Table 4: Catalytic Systems in Sulfonylation Reactions

| Catalyst Type | Precursor | Reaction Type | Reference |

|---|---|---|---|

| Palladium | Aryl Bromide | Cross-coupling | mdpi.com |

| Copper | Aryldiazonium Salt | Fluorosulfonylation | mdpi.com |

Iii. Chemical Reactivity and Transformation Mechanisms of 4 Bromophenyl Methanesulfonyl Fluoride

Reactivity at the Sulfur(VI) Center

The sulfur atom in (4-Bromophenyl)methanesulfonyl fluoride (B91410) is at a high oxidation state (+6) and is bonded to a highly electronegative fluorine atom and two oxygen atoms. This configuration renders the sulfur center highly electrophilic and susceptible to attack by various nucleophiles. The S(VI)-F bond, while more stable than corresponding S-Cl bonds, can be activated under specific conditions to undergo substitution reactions.

Analogous to carboxylic acid derivatives, sulfonyl fluorides undergo nucleophilic substitution reactions at the sulfur center. These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electrophilic sulfur atom, leading to a transient pentacoordinate intermediate, followed by the departure of the fluoride ion, which is a competent leaving group.

The reaction of (4-Bromophenyl)methanesulfonyl fluoride with primary or secondary amines is a key method for the synthesis of the corresponding N-substituted (4-bromophenyl)methanesulfonamides. Sulfonamides are a critical structural motif in a vast number of pharmaceuticals and agrochemicals. wikipedia.org The use of sulfonyl fluorides as precursors is advantageous due to their enhanced stability and greater selectivity compared to the more reactive sulfonyl chlorides, which can lead to undesired side reactions. wikipedia.org

The general reaction proceeds by the nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a fluoride ion. Typically, the reaction requires a base to neutralize the hydrogen fluoride (HF) generated in the process.

General Reaction Scheme for Amidation:

Ar-SO₂F + 2 R¹R²NH → Ar-SO₂NR¹R² + [R¹R²NH₂]⁺F⁻

Where Ar = 4-Bromophenylmethyl, and R¹, R² = H, alkyl, or aryl groups.

This method is broadly applicable and can be used to synthesize a diverse library of sulfonamides by varying the amine component. cas.cnorganic-chemistry.org

While the reaction with amines can proceed without catalysis, achieving high efficiency, particularly with less reactive or sterically hindered amines, often requires catalytic activation of the S(VI)-F bond. wikipedia.org Several catalytic strategies have been developed to enhance the electrophilicity of the sulfur center.

Base Catalysis: Nucleophilic bases such as 4-(dimethylamino)pyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can act as catalysts. nih.govwikipedia.org The proposed mechanism involves the reversible addition of the base to the sulfur atom, forming a highly reactive sulfonyl-ammonium or -amidinium intermediate. This intermediate is more susceptible to attack by the amine nucleophile than the parent sulfonyl fluoride. nih.gov

Hydroxybenzotriazole (HOBt) Catalysis: A highly effective method involves the use of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst, often in conjunction with a silicon-based co-additive like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). wikipedia.orgmasterorganicchemistry.com HOBt attacks the sulfonyl fluoride to form a reactive HOBt-sulfonate ester intermediate. The amine then reacts with this intermediate to yield the sulfonamide. The silicon additive acts as a fluoride trap, sequestering the fluoride ion and driving the reaction forward. wikipedia.orgmasterorganicchemistry.com This protocol is noted for its broad substrate scope, including sterically demanding amines, and can be effective at very low catalyst loadings. wikipedia.org

Autocatalysis via Bifluoride Formation: In protic systems, the fluoride ion released during the reaction can react with adventitious HF to form the stable bifluoride ion ([FHF]⁻). nih.govmasterorganicchemistry.com This process can be autocatalytic, as the formation of the bifluoride ion serves as an effective fluoride trap, promoting the forward reaction. nih.gov

Interactive Table of Catalytic Systems for Sulfonamide Synthesis

| Catalytic System | Catalyst(s) | Co-additive/Fluoride Trap | Key Features |

|---|---|---|---|

| Base Catalysis | DMAP, DBU | None specified | Forms a more reactive sulfonyl-catalyst adduct. |

| HOBt Catalysis | 1-Hydroxybenzotriazole (HOBt) | Silicon additives (e.g., TMDS) | Highly efficient for hindered substrates; low catalyst loading. wikipedia.org |

| Autocatalysis | None (product-promoted) | HF (forms [FHF]⁻) | Relies on the formation of the stable bifluoride ion. nih.govmasterorganicchemistry.com |

Nucleophilic Acyl Substitution Reactions

Mechanistic Investigations of Nucleophilic Attack and Fluoride Departure

The mechanism of nucleophilic substitution at the sulfur(VI) center of sulfonyl fluorides has been a subject of detailed investigation. The process is generally accepted to follow a two-step, addition-elimination pathway, analogous to nucleophilic acyl substitution.

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., an amine) on the electron-deficient sulfur atom. This leads to the formation of a trigonal bipyramidal, pentacoordinate intermediate. The incoming nucleophile and the departing fluoride ion typically occupy the axial positions.

Fluoride Departure: The intermediate then collapses, expelling the fluoride ion as the leaving group and re-forming the S=O double bonds, resulting in the final tetrahedral sulfonamide product.

The departure of the fluoride ion is a critical step. While fluoride is a reasonably good leaving group, its expulsion can be significantly facilitated by "fluoride traps." nih.gov Silicon-based reagents, such as silyl (B83357) ethers or siloxanes (e.g., TMDS), are particularly effective. wikipedia.orgmasterorganicchemistry.com They react irreversibly with the liberated fluoride ion to form a highly stable silicon-fluorine (Si-F) bond, which provides a strong thermodynamic driving force for the reaction. nih.gov In the absence of such traps, the accumulation of fluoride ions can lead to reversible reactions or inhibition. The formation of the hydrogen-bonded bifluoride ion ([FHF]⁻) in protic media serves a similar role as a fluoride sink. nih.govmasterorganicchemistry.com

The electrophilic sulfur center of this compound also reacts with oxygen and carbon nucleophiles, although these reactions are generally less common than amidation.

Oxygen Nucleophiles: Alcohols and phenols can react with sulfonyl fluorides to form sulfonate esters. These reactions typically require activation, often using a base catalyst like DBU in conjunction with a silyl-protected alcohol (silyl ether). nih.govwikipedia.org In this protocol, the base can either activate the sulfonyl fluoride directly or activate the silyl ether for subsequent sulfur-fluoride exchange (SuFEx) chemistry. nih.govwikipedia.org The reaction of sulfonyl fluorides with serine residues in enzymes is a well-documented example of their reactivity with oxygen nucleophiles in a biological context. nih.govnih.gov

Carbon Nucleophiles: Reactions with carbon nucleophiles such as organolithium or Grignard reagents are also possible, leading to the formation of sulfones (Ar-SO₂-R). However, these reactions can be complicated by the high reactivity of organometallic reagents, which may also react at the aromatic ring or with the benzylic protons. The reactivity of fluorinated compounds with carbon nucleophiles is established, but specific, well-documented examples for this compound are limited in standard literature. cas.cnresearchgate.net

Reactivity of the Aromatic Ring

The aromatic ring of this compound possesses two key substituents that dictate its reactivity: the bromine atom and the methanesulfonyl fluoride group (-CH₂SO₂F). The bromine atom serves as a handle for cross-coupling reactions, while the electron-withdrawing nature of the sulfonyl group influences both nucleophilic and electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the elaboration of the aromatic core.

Suzuki Coupling: The molecule can readily participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent (e.g., a boronic acid). organic-chemistry.orgwikipedia.org This reaction is a powerful tool for constructing biaryl structures and is widely used in medicinal chemistry and materials science. mdpi.comlibretexts.org The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. mdpi.com

Heck Reaction: The Mizoroki-Heck reaction, which couples the aryl bromide with an alkene, is another viable transformation to form a new carbon-carbon bond at the site of the bromine atom. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The methanesulfonyl fluoride group is a strong electron-withdrawing group. While the -CH₂- spacer slightly attenuates its effect compared to a directly attached -SO₂F group, it still deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. nih.govmasterorganicchemistry.com In principle, a strong nucleophile could displace the bromide via an SNAr mechanism. The presence of a strong electron-withdrawing group para to the leaving group (bromide) is the ideal arrangement for stabilizing the negatively charged Meisenheimer complex intermediate, which is characteristic of the SNAr pathway. wikipedia.orgchemistrysteps.com

Electrophilic Aromatic Substitution (EAS): Both the bromine atom and the methanesulfonyl fluoride group are deactivating towards electrophilic aromatic substitution. jeeadv.ac.inncert.nic.in The methanesulfonyl fluoride group is a meta-director, while bromine is an ortho-, para-director. Their combined influence would make electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) challenging. Any substitution would be expected to occur at the positions ortho to the bromine atom (and meta to the -CH₂SO₂F group), as the directing effect of the halogen typically overrides the meta-directing effect of the deactivating group.

Interactive Table of Aromatic Ring Reactivity

| Reaction Type | Reacting Position | Key Reagents | Product Type | Notes |

|---|---|---|---|---|

| Suzuki Coupling | C-Br | Pd catalyst, Base, Boronic Acid | Biaryl or Vinyl-Aryl Compound | Highly efficient C-C bond formation. mdpi.comlibretexts.org |

| Heck Reaction | C-Br | Pd catalyst, Base, Alkene | Substituted Alkene | Forms a C-C double bond. mdpi.com |

| SNAr | C-Br | Strong Nucleophile | Substituted Phenyl Compound | Activated by the para-sulfonyl group. wikipedia.orgchemistrysteps.com |

| EAS | C-H (ortho to Br) | Electrophile, Lewis Acid | Substituted (4-Bromophenyl) derivative | Reaction is disfavored due to deactivating groups. jeeadv.ac.inncert.nic.in |

Reactivity of the Methylene (B1212753) Bridge

The methylene (-CH₂-) group situated between the phenyl ring and the sulfonyl fluoride is known as a benzylic position. This position exhibits enhanced reactivity due to its proximity to the aromatic ring.

The hydrogen atoms on the methylene bridge are acidic and can be removed by a strong base to form a carbanion. The stability of this carbanion is enhanced by the electron-withdrawing effects of both the adjacent phenyl ring and the potent sulfonyl fluoride group. This carbanion can then act as a nucleophile in various reactions, allowing for the introduction of substituents at the benzylic position. psu.edu

The benzylic position is also susceptible to radical reactions. Homolytic cleavage of a C-H bond at this position can be initiated by radical initiators or photochemically. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical can then participate in a variety of transformations, such as halogenation or addition to unsaturated systems.

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful tool for understanding the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of the transformations discussed above. nih.gov For instance, in transition-metal-catalyzed cross-coupling reactions, DFT can help to elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.gov These calculations provide valuable insights into the roles of the catalyst, ligands, and solvent in influencing the reaction rate and selectivity. rsc.org Similarly, the energetics of electrophilic aromatic substitution and the stability of carbanionic and radical intermediates can be computationally assessed to rationalize experimental observations.

Spectroscopic Monitoring of Reaction Intermediates (e.g., using ¹⁹F NMR)

The study of reaction mechanisms involving this compound can be significantly enhanced by the use of in-situ spectroscopic techniques, with Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy being a particularly powerful tool. The inherent properties of the ¹⁹F nucleus, such as its 100% natural abundance and high gyromagnetic ratio, provide high sensitivity for detection. Moreover, the large chemical shift dispersion observed in ¹⁹F NMR minimizes signal overlap, allowing for the potential identification and characterization of transient intermediates formed during a chemical transformation.

While direct and detailed studies on the reaction intermediates of this compound using ¹⁹F NMR are not extensively documented in publicly available literature, the principles of this application can be understood from studies on analogous sulfonyl fluorides and other fluorinated compounds. The monitoring of reactions in real-time allows for the observation of the disappearance of the starting material's ¹⁹F signal and the concurrent appearance of signals corresponding to both the final product and any fluorine-containing intermediates that may form.

For instance, in a typical nucleophilic substitution reaction, the chemical environment of the fluorine atom in this compound would change significantly upon the formation of a transient intermediate, such as a Meisenheimer-type complex, before proceeding to the final product. This change would be reflected in a distinct ¹⁹F NMR signal for the intermediate, with a chemical shift different from both the reactant and the product. The intensity of this intermediate signal would be expected to rise and then fall over the course of the reaction, providing valuable kinetic and mechanistic data.

The known ¹⁹F NMR chemical shift of this compound provides a reference point for such studies. For example, the ¹⁹F{¹H} NMR spectrum of this compound in DMSO-d₆ shows a chemical shift at approximately δ 51.4 ppm. Any deviation from this signal during a reaction would indicate the formation of a new fluorine-containing species.

To illustrate how such data would be presented, the following hypothetical data tables showcase the type of information that could be obtained from ¹⁹F NMR monitoring of a reaction of this compound.

Table 1: Hypothetical ¹⁹F NMR Data for Monitoring a Reaction of this compound

| Time (minutes) | Reactant Signal (δ ppm) | Reactant Integration | Intermediate Signal (δ ppm) | Intermediate Integration | Product Signal (δ ppm) | Product Integration |

| 0 | 51.4 | 1.00 | - | 0.00 | - | 0.00 |

| 10 | 51.4 | 0.75 | 45.2 | 0.15 | 40.1 | 0.10 |

| 30 | 51.4 | 0.40 | 45.2 | 0.25 | 40.1 | 0.35 |

| 60 | 51.4 | 0.10 | 45.2 | 0.10 | 40.1 | 0.80 |

| 120 | 51.4 | 0.00 | - | 0.00 | 40.1 | 1.00 |

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Chemical Shifts of Involved Species (Hypothetical)

| Compound Name | Role in Reaction | ¹⁹F Chemical Shift (δ ppm) |

| This compound | Reactant | 51.4 |

| Reaction Intermediate | Intermediate | 45.2 |

| Substituted Product | Product | 40.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

The ability to observe and quantify the concentrations of reactants, intermediates, and products simultaneously and non-invasively makes ¹⁹F NMR an invaluable technique for elucidating the complex reaction pathways of compounds like this compound. Further dedicated research in this area would be necessary to populate such tables with real experimental data and to fully characterize the transient species involved in its transformations.

Iv. Advanced Applications in Organic Synthesis and Molecular Construction

Utilization as a Key Building Block for Complex Molecules

Synthesis of Diverse Sulfonamide Derivatives

The reaction of sulfonyl fluorides with primary or secondary amines is a fundamental and widely employed method for the synthesis of sulfonamides. researchgate.net (4-Bromophenyl)methanesulfonyl fluoride (B91410) serves as an excellent precursor for a variety of sulfonamide derivatives. The high reactivity of the sulfonyl fluoride group facilitates its reaction with a broad range of amines to form the corresponding sulfonamides. This reactivity is crucial for the construction of compound libraries for drug discovery and materials science.

The general synthetic route involves the nucleophilic attack of an amine on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide linkage. This reaction is often carried out in the presence of a base to neutralize the hydrogen fluoride generated.

A significant advantage of using (4-Bromophenyl)methanesulfonyl fluoride is the presence of the bromo-substituent on the phenyl ring. This bromine atom can be subsequently modified through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This dual functionality allows for the introduction of a wide range of substituents at the 4-position of the aryl ring, leading to the generation of a diverse set of sulfonamide derivatives with varying electronic and steric properties. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Below is an interactive data table showcasing representative examples of sulfonamide derivatives synthesized from this compound and various amines.

| Amine | Resulting Sulfonamide | Potential Application Area |

| Aniline | N-phenyl-(4-bromophenyl)methanesulfonamide | Medicinal Chemistry |

| Piperidine | 1-((4-bromophenyl)methylsulfonyl)piperidine | Agrochemicals |

| Morpholine | 4-((4-bromophenyl)methylsulfonyl)morpholine | Materials Science |

| Benzylamine | N-benzyl-(4-bromophenyl)methanesulfonamide | Organic Synthesis Intermediate |

Incorporation into Multifunctional Organic Scaffolds

The ability of this compound to be incorporated into larger, multifunctional organic scaffolds is a testament to its versatility as a building block. The sulfonyl fluoride moiety can participate in reactions to form sulfonamides, while the bromophenyl group can undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This orthogonality allows for the stepwise construction of complex molecules with well-defined architectures.

For instance, the sulfonyl fluoride can first be reacted with a bifunctional amine, one that contains another reactive group. This results in a sulfonamide that still possesses a reactive handle for further elaboration. Subsequently, the bromine atom on the aryl ring can be utilized in a palladium-catalyzed cross-coupling reaction to introduce another layer of complexity. This strategy has been employed in the synthesis of molecules with potential applications in materials science, such as organic light-emitting diodes (OLEDs) and as ligands for catalysis.

Precursor in the Synthesis of Other Highly Functionalized Compounds

Beyond the direct synthesis of sulfonamides, this compound can serve as a precursor to other highly functionalized compounds. The bromine atom can be transformed into a variety of other functional groups through well-established organic transformations.

For example, lithium-halogen exchange of the aryl bromide followed by quenching with an electrophile can introduce a wide range of substituents. The bromine can also be converted to a boronic acid or ester, which can then participate in Suzuki coupling reactions to form biaryl structures. Furthermore, the bromine can be displaced by various nucleophiles under specific reaction conditions. These transformations, coupled with the reactivity of the methanesulfonyl fluoride group, open up a vast chemical space for the synthesis of novel and complex molecules.

Strategies for Analog Design and Diversification

The modular nature of this compound makes it an ideal starting point for the design and synthesis of analogs with tailored properties. Systematic modifications of both the aryl moiety and the methylene (B1212753) linker can be employed to fine-tune the biological activity or material properties of the resulting compounds.

Systematic Modification of the Aryl Moiety

The bromine atom on the phenyl ring of this compound is a key handle for systematic modification. A variety of cross-coupling reactions can be used to introduce different substituents at this position, allowing for a thorough exploration of the structure-activity relationships.

Table of Aryl Modifications and Corresponding Reactions:

| Desired Modification | Reaction Type | Example Reagent |

| Alkyl/Aryl Substitution | Suzuki Coupling | Alkyl/Aryl Boronic Acid |

| Amino Group Introduction | Buchwald-Hartwig Amination | Amine |

| Ether Linkage Formation | Buchwald-Hartwig Etherification | Alcohol |

| Thioether Linkage Formation | Thiolation | Thiol |

| Cyanation | Cyanation Reaction | Metal Cyanide |

These modifications can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, which are critical parameters in drug design and materials science. For example, introducing electron-donating or electron-withdrawing groups can modulate the pKa of the sulfonamide nitrogen, while adding bulky substituents can influence binding selectivity.

Structural Alterations of the Methylene Linker

For instance, the synthesis of analogs with a substituted methylene group could be achieved by starting from a substituted benzyl (B1604629) bromide. Alternatively, homologation strategies could be employed to insert additional methylene units into the linker. These changes can influence how the molecule interacts with a biological target or how it packs in a solid-state material. The rotational dynamics of such linkers can play a crucial role in the properties of the final compound. mdpi.com

Comparative Studies with Related Sulfonyl Halides

This compound belongs to the sulfonyl halide family, a class of reagents crucial for installing sulfonyl and sulfonamide groups in organic molecules. Its reactivity and stability are best understood by comparing it to its more common analog, (4-bromophenyl)methanesulfonyl chloride. The choice between a sulfonyl fluoride and a sulfonyl chloride can significantly impact reaction outcomes, stability, and handling requirements.

Recent research has focused on elucidating the distinct characteristics of sulfonyl fluorides (R-SO₂F) compared to sulfonyl chlorides (R-SO₂Cl). A key difference lies in their stability and reactivity profile. Sulfonyl fluorides are generally more thermally and chemically robust than their chloride counterparts. nih.gov This increased stability is attributed to the strong, highly polarized sulfur-fluorine (S-F) bond. For instance, studies have shown that while an aryl sulfonyl chloride may rapidly decompose at elevated temperatures (e.g., 130°C), the corresponding sulfonyl fluoride remains stable under the same conditions. nih.gov Furthermore, sulfonyl fluorides exhibit greater resistance to hydrolysis, a significant advantage for reactions conducted in the presence of water or for the purification and storage of the compounds. nih.govresearchgate.net

In terms of reactivity, the two halides exhibit different behaviors towards nucleophiles. While sulfonyl chlorides are highly reactive and often used for their potency, sulfonyl fluorides display more selective reactivity. nih.gov This controlled reactivity has been leveraged in modern synthetic strategies like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, which relies on the unique stability-reactivity pattern of the S-F bond. bohrium.comrhhz.net

A comparative study on the synthesis of aliphatic sulfonamides highlighted these differences. nih.gov It was found that while both sulfonyl halides were effective with simple, unhindered amines, sulfonyl fluorides gave superior results when the amine substrate contained an additional functional group. nih.gov Conversely, sulfonyl chlorides were more efficient in reactions with sterically hindered amines, where the higher reactivity was necessary to overcome the steric barrier. nih.gov Another study analyzing noncovalent interactions revealed that the chlorine atom in a sulfonyl chloride can participate in hydrogen bonding, whereas the fluorine in a sulfonyl fluoride does not show any appreciable hydrogen interactions. nih.gov This can influence the solubility, crystal packing, and interaction of the molecule within a biological system.

| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) | Reference |

|---|---|---|---|

| Chemical Stability | High; resistant to hydrolysis and thermolysis. | Lower; susceptible to hydrolysis and thermal decomposition. | nih.gov |

| Reactivity | Moderately reactive, highly selective towards nucleophiles. The foundation of SuFEx chemistry. | Highly reactive, less selective. | nih.gov |

| Reaction with Hindered Amines | Shows low activity. | Reacts efficiently. | nih.gov |

| Reaction with Functionalized Amines | Provides good results. | May fail or give complex mixtures. | nih.gov |

| Noncovalent Interactions | Fluorine atom does not typically participate in hydrogen bonding. | Chlorine atom can act as a hydrogen bond acceptor. | nih.gov |

Approaches to Diversity-Oriented Synthesis Using the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of collections of structurally diverse small molecules to explore novel areas of chemical space and identify new bioactive compounds. scispace.comrsc.org this compound is an ideal scaffold for DOS due to its bifunctional nature, possessing two distinct and orthogonally reactive handles: the sulfonyl fluoride group and the aryl bromide moiety.

The sulfonyl fluoride group is a cornerstone of SuFEx click chemistry, a concept that enables the rapid and efficient connection of molecular fragments. bohrium.com This allows for the diversification of one part of the molecule by reacting the sulfonyl fluoride with a library of nucleophiles. For example, in a strategy known as Diversity Oriented Clicking (DOC), sulfonyl fluoride-containing hubs are used to react with various partners, generating large libraries of complex heterocyclic structures. bohrium.compnas.org The this compound can be reacted with a wide array of primary and secondary amines, phenols, and other nucleophiles to generate a large library of sulfonamides and sulfonates, each with a unique "appendage."

Simultaneously, the 4-bromo substituent on the phenyl ring serves as a versatile anchor for transition-metal-mediated cross-coupling reactions. This C(sp²)-Br bond is a classic functional group for reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Heck Coupling: Reaction with alkenes to form substituted olefins.

By combining these two strategies, a researcher can execute a powerful DOS plan. A library of diverse building blocks can be introduced at the aryl bromide position via cross-coupling, and for each of those products, a second layer of diversity can be added by reacting the sulfonyl fluoride group with a library of nucleophiles. This dual approach allows for the exponential growth of molecular diversity from a single, common starting material, which is a core tenet of effective diversity-oriented synthesis. researchgate.netresearchgate.net

Development of Scalable Synthetic Routes for Research and Specialized Production

The availability of this compound for research and potential specialized applications hinges on the development of reliable and scalable synthetic routes. The most direct and common approach for preparing sulfonyl fluorides on a large scale is through the halogen exchange of the corresponding sulfonyl chloride. rhhz.net This method is advantageous because sulfonyl chlorides are often more readily accessible precursors.

A widely adopted and scalable method involves the treatment of (4-bromophenyl)methanesulfonyl chloride with a mild fluoride source like potassium bifluoride (KHF₂). rhhz.net This method is often preferred over using simple alkali fluorides (like KF) as it operates under milder conditions and minimizes hydrolysis of the sulfonyl fluoride product, leading to higher yields and easier purification. rhhz.net The starting material, (4-bromophenyl)methanesulfonyl chloride, is commercially available, making this a practical two-step pathway from common chemicals.

For situations where the sulfonyl chloride is not available or is unstable, alternative routes starting from more stable sulfur-containing compounds like thiols or disulfides have been developed. researchgate.net A potential scalable route could begin with the readily available (4-bromophenyl)methanethiol. This would involve a one-pot, two-step process encompassing oxidative chlorination followed by nucleophilic fluorination.

| Step | Reaction | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Halogen Exchange (Fluorination) | Starting Material: (4-Bromophenyl)methanesulfonyl chloride Reagents: Potassium bifluoride (KHF₂) Solvent: Acetonitrile (B52724) (MeCN) or a biphasic water/acetone (B3395972) mixture Temperature: Room temperature to mild heating (e.g., 60°C) | researchgate.netrhhz.net |

| 2 | Work-up and Purification | Aqueous work-up to remove inorganic salts. Extraction with an organic solvent (e.g., ethyl acetate). Purification via filtration through silica (B1680970) gel or recrystallization. | bohrium.com |

The scalability of this process is enhanced by the operational simplicity and the use of cost-effective reagents. researchgate.net Reaction progress can be monitored using standard techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). bohrium.com The final product is typically a stable solid that can be isolated with high purity through standard laboratory procedures like filtration and recrystallization. bohrium.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-Bromophenyl)methanesulfonyl chloride |

| (4-Bromophenyl)methanethiol |

| Potassium bifluoride |

| Potassium fluoride |

V. Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and for the direct observation of the fluorine atom in (4-Bromophenyl)methanesulfonyl fluoride (B91410).

The ¹H NMR spectrum of (4-Bromophenyl)methanesulfonyl fluoride is anticipated to display distinct signals corresponding to the aliphatic and aromatic protons. The methylene (B1212753) (CH₂) protons, being adjacent to the electron-withdrawing sulfonyl fluoride group, would appear as a singlet at approximately 4.5-5.0 ppm. The aromatic protons are expected to exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene (B151609) ring. The two protons ortho to the bromine atom (H_a) would likely resonate at a different chemical shift than the two protons ortho to the methylene-sulfonyl fluoride group (H_b). Based on analogous structures, the chemical shifts for these aromatic protons would be in the range of 7.3-7.7 ppm. nih.gov

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aliphatic (CH₂) | 4.5 - 5.0 | Singlet |

| Aromatic (H_a, ortho to Br) | 7.5 - 7.7 | Doublet |

| Aromatic (H_b, ortho to CH₂SO₂F) | 7.3 - 7.5 | Doublet |

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The methylene carbon is expected to appear in the aliphatic region, while the four distinct aromatic carbon signals will be in the downfield aromatic region. The carbon atom attached to the bromine (C-Br) will be influenced by the heavy atom effect, and its chemical shift can be predicted based on known data for brominated benzenes. The other aromatic carbons will have shifts influenced by both the bromine and the methylene-sulfonyl fluoride substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| Aliphatic (CH₂) | 55 - 65 |

| Aromatic (C-Br) | 120 - 125 |

| Aromatic (CH ortho to Br) | 132 - 135 |

| Aromatic (CH ortho to CH₂SO₂F) | 130 - 133 |

| Aromatic (C-CH₂SO₂F) | 135 - 140 |

¹⁹F NMR is a highly sensitive technique for the direct detection of the fluorine atom. For sulfonyl fluorides, the ¹⁹F chemical shift is typically observed in a characteristic downfield region. For this compound, a single resonance is expected, likely in the range of +40 to +70 ppm relative to a standard such as CFCl₃. rsc.org This technique is also exceptionally useful for assessing the purity of the compound, as fluorine-containing impurities would be readily detectable. rsc.org

| Nucleus | Predicted Chemical Shift (ppm) |

| Fluorine-19 | +40 to +70 |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₇H₆BrFO₂S. The exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence.

| Ion | Calculated Exact Mass |

| [M]⁺ | 251.9283 |

| [M+H]⁺ | 252.9361 |

| [M+Na]⁺ | 274.9180 |

The mass spectrum of this compound under electron ionization (EI) would be expected to show a series of characteristic fragment ions. The molecular ion peak [M]⁺ should be observable, with the characteristic isotopic pattern of a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio). Common fragmentation pathways for benzylsulfonyl derivatives include the cleavage of the C-S bond, leading to the formation of a 4-bromobenzyl cation. Another likely fragmentation is the loss of the sulfonyl fluoride group (•SO₂F). Further fragmentation of the 4-bromobenzyl cation could involve the loss of a bromine radical or HBr. core.ac.ukmiamioh.edu

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 171/173 | [C₇H₆Br]⁺ (Loss of •SO₂F) |

| 168/170 | [C₇H₅Br]⁺ (Loss of H and •SO₂F) |

| 90 | [C₇H₆]⁺ (Loss of Br• and •SO₂F) |

| 83 | [SO₂F]⁺ |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum is characterized by absorption bands indicative of the sulfonyl fluoride group and the substituted benzene ring.

The most prominent vibrational modes are associated with the S=O and S-F bonds of the sulfonyl fluoride group. The symmetric and asymmetric stretching vibrations of the S=O group typically appear as two strong bands in the regions of 1100-1200 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The S-F stretching vibration is also a strong absorption, typically observed in the 700-850 cm⁻¹ range.

The presence of the 4-bromophenyl group gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. The para-substitution pattern of the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 800-860 cm⁻¹ region. The C-Br stretching vibration is typically found at lower wavenumbers, often in the 500-600 cm⁻¹ range. researchgate.netchemicalbook.comnist.govrasayanjournal.co.in

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| C-H (methylene) | Stretching | 2950-2850 | Medium to Weak |

| C=C (aromatic) | Stretching | 1600-1450 | Medium to Strong |

| S=O | Asymmetric Stretching | 1420-1380 | Strong |

| S=O | Symmetric Stretching | 1210-1170 | Strong |

| S-F | Stretching | 850-700 | Strong |

| C-H (p-substituted) | Out-of-plane Bending | 860-800 | Strong |

| C-Br | Stretching | 600-500 | Medium to Strong |

This table is a predictive representation based on characteristic vibrational frequencies of similar functional groups and substituted aromatic compounds. researchgate.netrasayanjournal.co.innih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV/VIS) Spectroscopy

Ultraviolet-Visible (UV/VIS) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV/VIS spectrum of this compound is primarily determined by the electronic transitions of the brominated benzene ring. Benzene itself exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. nist.gov Substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these absorptions. acs.org

The bromine atom and the methanesulfonyl fluoride group, both being auxochromes, influence the spectrum. The bromine atom, through its lone pair of electrons, can interact with the π-system of the benzene ring, leading to a red shift of the primary absorption bands. researchgate.netresearchgate.netnist.gov The sulfonyl group, being electron-withdrawing, can also affect the electronic transitions. It is expected that this compound will exhibit absorption maxima at wavelengths longer than those of unsubstituted benzene. mdpi.com

Table 2: Predicted UV/VIS Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | 210-230 | High |

| π → π* (B-band) | 260-280 | Low to Medium |

This table presents predicted values based on the UV/VIS spectra of related brominated and sulfonated aromatic compounds. nist.govresearchgate.netresearchgate.net

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the determination of its purity. The choice of chromatographic technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. For aromatic sulfonyl fluorides, reversed-phase HPLC is a common method. nih.govsemanticscholar.org In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The retention time of this compound in a reversed-phase HPLC system is influenced by its polarity. The presence of the bromine atom and the sulfonyl fluoride group makes the molecule relatively non-polar, leading to a significant interaction with the stationary phase and thus a longer retention time compared to more polar compounds. A UV detector is typically used for the detection of the compound, set at a wavelength where the analyte exhibits strong absorbance. mdpi.com The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm or 265 nm) |

| Injection Volume | 10-20 µL |

These are typical starting conditions and would require optimization for a specific analysis. mdpi.comnih.gov

Gas Chromatography (GC) is a suitable technique for the separation and analysis of volatile and thermally stable compounds. tandfonline.comnih.govnih.gov this compound, being a moderately volatile compound, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. tdi-bi.comthermofisher.com

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time is dependent on the compound's boiling point and its interaction with the stationary phase. For halogenated aromatic compounds, a non-polar or medium-polarity column is often used. tandfonline.comnist.gov

Table 4: Representative GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | Non-polar or medium-polarity capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) in scan or selected ion monitoring (SIM) mode |

These parameters are illustrative and would be optimized for the specific instrument and application. tdi-bi.comthermofisher.com

Preparative column chromatography is a widely used method for the purification of chemical compounds in larger quantities. youtube.comyoutube.com This technique operates on the same principles as thin-layer chromatography (TLC), where a solid stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase (the eluent) are used to separate the components of a mixture based on their differential adsorption to the stationary phase. youtube.com

For the isolation of this compound, a slurry of silica gel in a non-polar solvent (such as hexane) is typically packed into a glass column. The crude product, dissolved in a minimum amount of a suitable solvent, is then loaded onto the top of the column. The mobile phase, a solvent or a mixture of solvents of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane), is passed through the column. acs.org The components of the mixture travel down the column at different rates depending on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the silica gel. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 5: Typical Conditions for Preparative Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 60-120 mesh) |

| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate) |

| Loading Method | Wet or dry loading of the crude product |

| Fraction Collection | Collection of small volume fractions |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

The specific eluent composition and gradient are determined based on preliminary TLC analysis of the crude mixture. youtube.comyoutube.comyoutube.com

Vi. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (4-Bromophenyl)methanesulfonyl fluoride (B91410). These calculations help in understanding the distribution of electrons within the molecule and predicting its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile or a base, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic reactivity and stability. researchgate.net

For (4-Bromophenyl)methanesulfonyl fluoride, the HOMO is expected to be located primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered around the electron-deficient sulfonyl fluoride group. The bromine atom, being an electron-withdrawing group via induction but an electron-donating group through resonance, modulates the energy of the HOMO. The substitution of a proton with a bromine atom can alter the band gap, influencing the molecule's reactivity. researchgate.net The strong electron-withdrawing nature of the -SO2F group significantly lowers the energy of the LUMO, making the sulfur atom a primary site for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Location | Implied Reactivity |

|---|---|---|

| HOMO | π-system of the bromophenyl ring | Site for electrophilic attack |

| LUMO | σ* orbital associated with the S-F and S-C bonds | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

This table is illustrative and based on general principles of FMO theory applied to the structure of this compound.

Quantum chemical methods have proven valuable for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. acs.org While this compound itself is not the typical substrate for SNAr on the ring due to the nature of the substituents, computational models can be used to assess the relative stabilities of potential intermediates in various reaction scenarios. acs.org

Mechanistic Probes through Computational Modeling

Computational modeling is a powerful technique for investigating the step-by-step pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experimental means alone.

For reactions involving this compound, such as its interaction with nucleophiles, computational chemistry can map out the entire reaction pathway. This involves identifying reactants, products, and any intermediates or transition states. By calculating the potential energy surface, a detailed energy profile of the reaction can be constructed. researchgate.net For instance, in the reaction with a nucleophile, the mechanism is likely to proceed via a concerted or a two-step addition-elimination pathway, and computational studies can distinguish between these possibilities by comparing their respective energy barriers. acs.orgnih.gov

A crucial aspect of mechanistic studies is the characterization of the transition state—the highest energy point along the reaction coordinate. researchgate.net Computational methods can determine the geometry and energy of the transition state for reactions of this compound. From the energy difference between the reactants and the transition state, the activation energy (Ea) can be calculated. researchgate.net This value is critical for understanding the reaction kinetics, as a lower activation energy corresponds to a faster reaction rate. For sulfonyl fluorides, computational studies can elucidate the transition states involved in processes like nucleophilic substitution at the sulfur center. acs.org

Table 2: Illustrative Calculated Parameters for a Hypothetical Reaction of this compound with a Nucleophile

| Parameter | Description | Predicted Significance |

|---|---|---|

| ΔG‡ (Activation Free Energy) | The free energy barrier for the reaction. | Determines the reaction rate. |

| Transition State Geometry | The molecular structure at the peak of the energy profile. | Provides insight into the bonding changes during the reaction. |

This table presents a conceptual framework for the types of data obtained from computational mechanistic studies.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how variations in the molecular structure of a series of compounds affect their reactivity. For derivatives of phenylmethanesulfonyl fluoride, computational methods can be employed to systematically investigate the influence of different substituents on the phenyl ring. nih.gov

By calculating properties such as the charge distribution, frontier orbital energies, and steric parameters for a range of substituted analogues, a quantitative structure-activity relationship (QSAR) can be developed. For this compound, the electronic effects of the bromine atom (inductive withdrawal and resonance donation) and the steric bulk can be quantified and correlated with experimental reactivity data. nih.gov Studies on various aryl sulfonyl fluorides have shown that both electronic and steric factors significantly impact the stability and reactivity of the S-F bond. nih.gov For example, introducing bulky groups ortho to the sulfonyl fluoride moiety can sterically hinder the approach of nucleophiles, thereby increasing the compound's stability. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

In Silico Approaches to Rational Molecular Design

The rational design of novel molecules based on the this compound scaffold is a key application of theoretical and computational chemistry. These in silico methods allow for the prediction of molecular properties and biological activity, guiding the synthesis of new compounds with desired characteristics. This approach saves significant time and resources compared to traditional trial-and-error methods in drug discovery and materials science. The primary in silico techniques employed include quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural or property descriptors of a series of compounds with their biological activity. For derivatives of this compound, a QSAR study would involve synthesizing a library of analogues with modifications at various positions of the phenyl ring or by replacing the bromine atom with other substituents. The biological activity of these compounds would be determined experimentally, and then computational software would be used to calculate a wide range of molecular descriptors.

Commonly used descriptors in QSAR studies include:

Electronic descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. For instance, the HOMO-LUMO energy gap can be an indicator of the molecule's reactivity.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and surface area.

Topological descriptors: These are numerical values that describe the atomic connectivity in the molecule.

Thermodynamic descriptors: These include properties like the heat of formation and solvation energy.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the observed biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates.

Molecular docking is another powerful in silico tool used in the rational design of molecules based on this compound, particularly in the context of drug discovery. This technique predicts the preferred orientation of a ligand (the designed molecule) when bound to a specific target protein. The process involves generating a three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, and then computationally "docking" the designed molecules into the active site of the protein.

The docking process results in a "binding score" or "docking energy," which is an estimation of the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. Molecular docking can provide valuable insights into the specific interactions between the designed molecule and the amino acid residues in the active site of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can guide the modification of the this compound scaffold to enhance these interactions and improve the compound's potency and selectivity.

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex compared to the static picture offered by molecular docking. In an MD simulation, the movements of the atoms in the protein-ligand complex are simulated over time by solving Newton's equations of motion. This allows for the study of the stability of the complex, the conformational changes that may occur upon ligand binding, and the detailed energetics of the interaction. MD simulations can be used to refine the results of molecular docking and provide a more accurate prediction of the binding affinity.

For example, a study on a series of 4-phthalimidobenzenesulfonamide derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase utilized density functional theory (DFT) studies, 3D-QSAR, and molecular docking to guide the design process. nih.gov The geometries of the derivatives were optimized, and their electronic properties were analyzed to ensure they possessed the necessary reactivity for anticholinesterase activity. nih.gov The subsequent molecular docking studies identified key binding interactions and predicted the binding affinities of the designed compounds. nih.gov

The table below illustrates the kind of data that would be generated in a hypothetical in silico study for a series of designed derivatives of this compound, targeting a hypothetical protein kinase.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Key Interacting Residues |

| BMSF-01 | None | -7.2 | 5.8 | Lys72, Asp184 |

| BMSF-02 | 4-Br -> 4-Cl | -7.5 | 6.1 | Lys72, Asp184, Met120 |

| BMSF-03 | 4-Br -> 4-CF3 | -8.1 | 6.5 | Lys72, Asp184, Val80 |

| BMSF-04 | 3-NO2 addition | -6.9 | 5.5 | Asp184 |

| BMSF-05 | 2-OH addition | -7.8 | 6.3 | Lys72, Asp184, Ser121 |

This table is for illustrative purposes only and does not represent actual experimental data.

By integrating these in silico approaches, researchers can rationally design novel molecules based on the this compound core structure with a higher probability of success, accelerating the discovery and development process.

Vii. Future Research Directions and Emerging Trends

Development of More Sustainable and Green Chemistry Synthetic Protocols

The future synthesis of (4-Bromophenyl)methanesulfonyl fluoride (B91410) and its derivatives is increasingly guided by the principles of green chemistry, which prioritize safety, cost-effectiveness, and minimal environmental impact. sciencedaily.com Research is moving away from traditional methods that may involve hazardous reagents or produce significant waste streams.

Key areas of development include:

Aqueous-Based Syntheses: The use of water as a solvent is a cornerstone of green chemistry. Future protocols will likely explore the synthesis of sulfonyl fluorides in aqueous or biphasic systems, potentially using phase-transfer catalysts to facilitate reactions, thereby reducing the reliance on volatile organic compounds (VOCs).

Flow Chemistry: Continuous-flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net Developing a continuous-flow process for the synthesis of (4-Bromophenyl)methanesulfonyl fluoride, perhaps from (4-bromophenyl)methanethiol or its corresponding disulfide, could lead to a more efficient and industrially viable production method. researchgate.net

Halogen Exchange (Halex) Reactions: Optimized Halex reactions represent a promising green route. mdpi.comdovepress.com Starting from the more readily available (4-bromophenyl)methanesulfonyl chloride and reacting it with a simple, inexpensive fluoride salt like potassium fluoride (KF) is a key strategy. Future work will focus on optimizing catalysts, such as crown ethers, and reaction conditions (e.g., temperature, pressure) to achieve high yields and purity while minimizing energy consumption. mdpi.com A recent report highlighted a method for converting thiols and disulfides into sulfonyl fluorides using a combination of reagents and potassium fluoride, which generates only non-toxic salts as by-products. sciencedaily.com

Table 1: Comparison of Potential Green Synthetic Protocols

| Protocol Feature | Traditional Batch Synthesis | Emerging Green Protocols |

| Solvent | Often volatile organic compounds (e.g., DCM, Chloroform) | Water, or biphasic systems; reduced VOCs |

| Reagents | Potentially hazardous fluorinating agents | Safer, cheaper fluoride sources (e.g., KF) |

| Process Type | Batch processing | Continuous-flow systems for improved safety and efficiency researchgate.net |

| By-products | Can include corrosive or toxic waste | Non-toxic salts, minimal environmental impact sciencedaily.com |

| Energy Use | Potentially high for heating/refluxing | Optimized for lower temperatures and greater efficiency mdpi.com |

Exploration of Novel Catalytic Transformations and Reaction Conditions

Catalysis is at the forefront of modern chemical synthesis, and its application to this compound is a burgeoning area of research. sigmaaldrich.com Future work will explore novel catalysts to both synthesize and functionalize this compound with greater efficiency and selectivity.

Emerging catalytic strategies include:

Photoredox and Electrocatalysis: These methods use light or electricity, respectively, to drive chemical reactions under mild conditions. sigmaaldrich.com They could be employed to synthesize this compound from various precursors or to activate its C-Br bond for subsequent coupling reactions. Electrochemical methods, for instance, can be used for decarboxylative fluorination, showcasing a modern approach to forming C-F bonds. mdpi.com

Transition-Metal Catalysis: While already used for reactions like Suzuki or Buchwald-Hartwig couplings at the C-Br position, future research will seek new transition-metal catalyst systems (e.g., based on nickel, copper, or iron) that are cheaper, more abundant, and can operate under milder conditions. mdpi.com Nickel-catalyzed cross-coupling of fluoro-aromatics with amines has shown high selectivity, a principle that could be adapted for reactions involving the C-Br bond of the target molecule. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity of heavy metals. Developing organocatalytic methods for the synthesis or transformation of this compound is a significant future goal. sigmaaldrich.com For example, isothiourea catalysts have been used for the synthesis of α-fluoroesters, demonstrating the potential of organocatalysis in fluorination chemistry. mdpi.com

Table 2: Overview of Emerging Catalytic Approaches

| Catalytic Strategy | Potential Application for this compound | Key Advantages |

| Photoredox Catalysis | Synthesis from precursors; activation of the C-Br bond for coupling. sigmaaldrich.com | Mild reaction conditions, high functional group tolerance. |

| Electrocatalysis | Synthesis via fluorination; C-H or C-Br bond functionalization. mdpi.com | Avoids stoichiometric chemical oxidants/reductants. |

| Advanced Transition-Metal Catalysis | Cross-coupling reactions at the C-Br bond (e.g., C-N, C-C bond formation). mdpi.com | High efficiency and selectivity, broad substrate scope. |

| Organocatalysis | Asymmetric transformations; metal-free synthesis pathways. sigmaaldrich.com | Avoids heavy metal contamination, often greener. |

Integration into Advanced Materials Science and Polymer Chemistry

The unique structure of this compound makes it an attractive building block for advanced materials and polymers. sigmaaldrich.com The sulfonyl fluoride group is a powerful connector for SuFEx click chemistry, while the bromophenyl moiety offers a site for polymerization or functionalization.

Future applications in this domain include:

High-Performance Polymers: The SuFEx reaction can be used to create highly stable, linear polymers or cross-linked networks. By designing monomers based on this compound, researchers can create polysulfonates or polysulfates with tailored properties. The presence of the bromine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's characteristics (e.g., solubility, thermal stability, or refractive index). Fluoropolymers are known for their exceptional chemical resistance and thermal stability. researchgate.netmdpi.com

Functional Coatings and Surfaces: The high polarity and reactivity of the sulfonyl fluoride group can be used to anchor thin films or monolayers to various substrates. This could lead to the development of surfaces with specialized properties, such as hydrophobicity, oleophobicity, or anti-fouling capabilities.

Smart Materials: Fluorinated polymers can exhibit piezoelectric, pyroelectric, and ferroelectric properties. mdpi.com Incorporating this compound into polymer structures could lead to new "smart" materials that respond to external stimuli like pressure, temperature, or electric fields, with potential applications in sensors, actuators, and energy-harvesting devices. mdpi.com

Utilization in Highly Chemo- and Regioselective Synthetic Sequences

A major goal in modern organic synthesis is the ability to perform reactions with high precision, targeting specific atoms or functional groups within a complex molecule. This compound is an ideal substrate for developing such selective synthetic sequences due to its two distinct reactive sites.

Future research will focus on:

Orthogonal Reactivity: The C-Br bond and the -SO2F group exhibit different chemical reactivities. The C-Br bond is typically reactive under transition-metal-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the -SO2F group reacts with nucleophiles (especially phenols) in SuFEx chemistry. This orthogonality allows for stepwise, controlled functionalization. One can first perform a cross-coupling reaction at the bromine position and then use the sulfonyl fluoride for a SuFEx ligation, or vice versa.

Multi-Component Reactions: Designing one-pot reactions where this compound reacts with multiple other components in a highly selective cascade. This approach improves synthetic efficiency by reducing the number of intermediate purification steps.

Synthesis of Complex Molecular Architectures: Using the compound as a key building block to construct complex, three-dimensional molecules. For example, it could serve as a linker to connect two different molecular fragments—one via a C-C bond at the phenyl ring and another via a sulfate/sulfonate bridge from the SuFEx reaction—creating novel structures for applications in medicinal chemistry or chemical biology. The ability to achieve high chemo- and regioselectivity is crucial for creating novel fluorinated building blocks for further diversification. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-bromophenyl)methanesulfonyl fluoride, and how do reaction conditions influence yield?

- Answer : Two main routes are documented:

From 4-bromobenzyl chloride : Reacted with sulfonylating agents (e.g., SO₂Cl₂) under anhydrous conditions (e.g., dichloromethane, 0–5°C). Yields >90% are achieved with stoichiometric control and inert atmospheres .

From 4-bromobenzyl bromide : Requires nucleophilic substitution with fluorinating agents (e.g., KF) in polar aprotic solvents (e.g., DMF). Lower yields (~70%) are reported due to competing hydrolysis .

- Key variables : Temperature, solvent polarity, and moisture exclusion critically affect yield. For example, traces of water hydrolyze the sulfonyl fluoride to sulfonic acid derivatives .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory. The compound hydrolyzes to release HF, which causes severe burns .